molecular formula C10H10N4 B11811196 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B11811196
M. Wt: 186.21 g/mol
InChI Key: JUUWABFPDYNJDH-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with pyridine-3-carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1,2,4-triazol-3-ylamine
  • 3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
  • 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine

Uniqueness

3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific substitution pattern and the presence of both a pyridine and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C10H10N4/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,13,14)

InChI Key

JUUWABFPDYNJDH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NN2)C3=CN=CC=C3

Origin of Product

United States

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